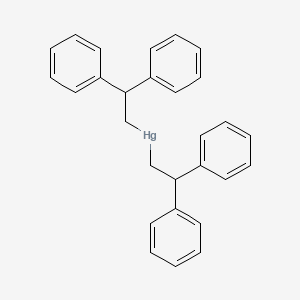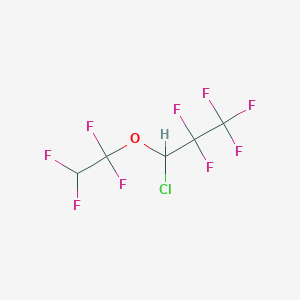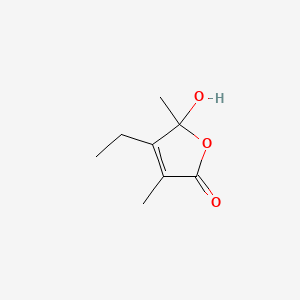
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl, hydroxy, and dimethyl substituents on the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-ethyl-3,5-dimethyl-2-furancarboxylic acid, the compound can be synthesized through a dehydration reaction in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-ethyl-3,5-dimethyl-2-furancarboxylic acid.
Reduction: Formation of 4-ethyl-5-hydroxy-3,5-dimethylfuran derivatives.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-3,5-dimethylfuran-2(5H)-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
5-Hydroxy-3,5-dimethylfuran-2(5H)-one: Lacks the ethyl group, which may influence its physical and chemical properties.
4-Ethyl-5-hydroxyfuran-2(5H)-one: Lacks the dimethyl groups, which may alter its stability and reactivity.
Uniqueness
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one is unique due to its specific combination of substituents, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
50461-82-0 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-ethyl-5-hydroxy-3,5-dimethylfuran-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-6-5(2)7(9)11-8(6,3)10/h10H,4H2,1-3H3 |
Clé InChI |
XBEZGQMLBRJUGB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)OC1(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


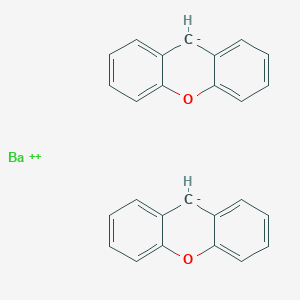
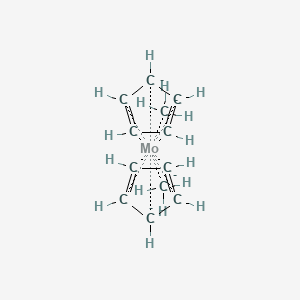
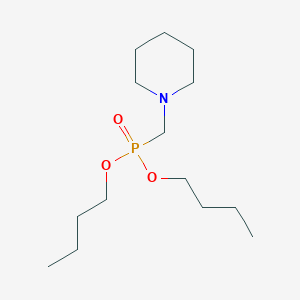
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
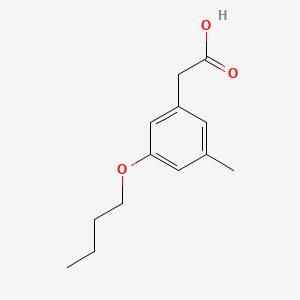
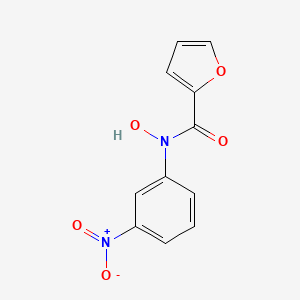
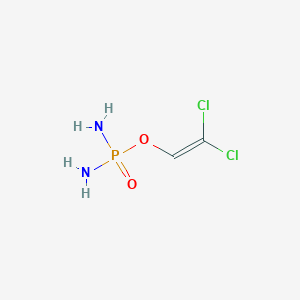
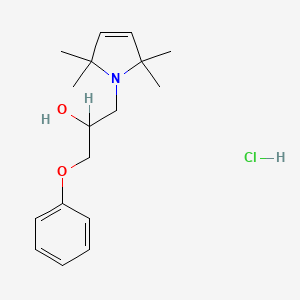

![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
